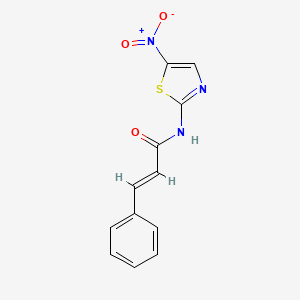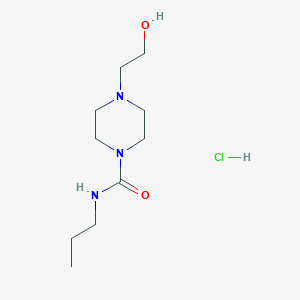
4-(2-hydroxyethyl)-N-propyl-1-piperazinecarboxamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-hydroxyethyl)-N-propyl-1-piperazinecarboxamide hydrochloride, commonly known as HEPPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HEPPC is a piperazine derivative that is synthesized through a specific method and has been shown to exhibit unique biochemical and physiological effects. In
Mecanismo De Acción
HEPPC exerts its therapeutic effects through a unique mechanism of action. It has been shown to activate the Nrf2/ARE pathway, which is responsible for regulating cellular responses to oxidative stress. This activation leads to the upregulation of antioxidant enzymes and other cytoprotective proteins, which can protect cells from damage and promote cell survival.
Biochemical and Physiological Effects
HEPPC has been shown to have a range of biochemical and physiological effects. In addition to its neuroprotective and anti-cancer properties, HEPPC has been shown to have anti-inflammatory effects. It can inhibit the production of pro-inflammatory cytokines and reduce the activation of immune cells, which may have implications for the treatment of inflammatory diseases such as rheumatoid arthritis. HEPPC has also been shown to have cardiovascular effects, as it can reduce blood pressure and improve endothelial function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
HEPPC has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in high yields, making it readily available for research. HEPPC also exhibits unique biochemical and physiological effects that make it a valuable tool for studying cellular responses to oxidative stress and inflammation. However, there are also limitations to using HEPPC in lab experiments. Its mechanism of action is not fully understood, and it may exhibit off-target effects that could complicate experimental results.
Direcciones Futuras
There are several future directions for research on HEPPC. One area of focus is to further elucidate its mechanism of action, which could provide insights into new therapeutic targets for neurodegenerative diseases and cancer. Another area of focus is to explore the potential of HEPPC as a treatment for inflammatory diseases and cardiovascular disorders. Additionally, there is potential for the development of new derivatives of HEPPC that could exhibit even more potent therapeutic effects.
Métodos De Síntesis
HEPPC is synthesized through a specific method that involves the reaction of propyl-piperazine with 2-chloroethylamine hydrochloride, followed by the addition of sodium hydroxide and acetic anhydride. The resulting product is purified through recrystallization with hydrochloric acid, resulting in the formation of HEPPC hydrochloride. This synthesis method has been extensively studied and optimized to produce high yields of pure HEPPC.
Aplicaciones Científicas De Investigación
HEPPC has been extensively studied in scientific research due to its potential therapeutic applications. One of the most promising applications of HEPPC is its ability to act as a neuroprotective agent. Studies have shown that HEPPC can protect neuronal cells from oxidative stress and apoptosis, which may have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. HEPPC has also been shown to have potential anti-cancer properties, as it can induce apoptosis in cancer cells and inhibit tumor growth.
Propiedades
IUPAC Name |
4-(2-hydroxyethyl)-N-propylpiperazine-1-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O2.ClH/c1-2-3-11-10(15)13-6-4-12(5-7-13)8-9-14;/h14H,2-9H2,1H3,(H,11,15);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPZQOUUDZVQATN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)N1CCN(CC1)CCO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4-fluorophenyl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide](/img/structure/B5329682.png)
![7-acetyl-6-(3-bromophenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5329690.png)
![ethyl 5-(3,4-dimethoxyphenyl)-2-(3-hydroxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5329700.png)
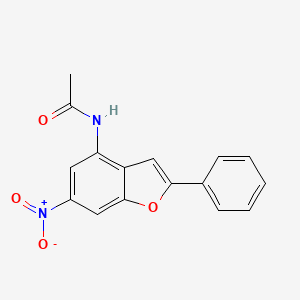
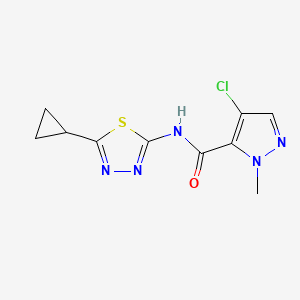
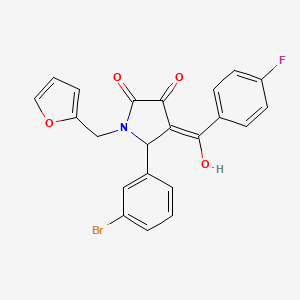
![2-[4-(2-nitrovinyl)phenoxy]propanoic acid](/img/structure/B5329724.png)
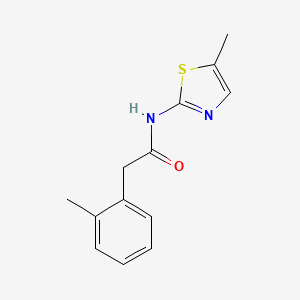
![4-{2-[(2,3-dimethoxybenzyl)amino]ethyl}benzenesulfonamide hydrochloride](/img/structure/B5329741.png)
![4-(3-hydroxy-3-methylbutyl)-N-[2-(5-methyl-2-furyl)ethyl]benzamide](/img/structure/B5329744.png)
![3-(ethylthio)-6-(5-nitro-2-propoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5329747.png)
![1-{[4-(hydroxymethyl)-5-methylisoxazol-3-yl]carbonyl}-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5329753.png)
![4-(cyclopropylmethyl)-3-isopropyl-1-[4-(1H-pyrazol-4-yl)butanoyl]-1,4-diazepan-5-one](/img/structure/B5329755.png)
